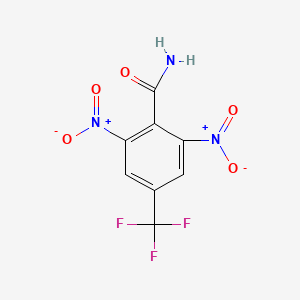
2,6-Dinitro-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dinitro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H4F3N3O5. It is characterized by the presence of nitro groups at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on the benzene ring, along with an amide functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(trifluoromethyl)benzamide typically involves the nitration of 4-(trifluoromethyl)benzoic acid, followed by the conversion of the resulting dinitro compound to the corresponding benzamide. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .
化学反应分析
Types of Reactions: 2,6-Dinitro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are often used for nucleophilic substitution reactions.
Major Products:
Reduction: The reduction of nitro groups yields 2,6-diamino-4-(trifluoromethyl)benzamide.
Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2,6-Dinitro-4-(trifluoromethyl)benzamide has several applications in scientific research:
作用机制
The mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
相似化合物的比较
- 2,4-Dinitro-6-(trifluoromethyl)benzamide
- 4,6-Dinitro-2-(trifluoromethyl)benzamide
- 2,6-Dinitro-4-(trifluoromethyl)benzoic acid
Comparison: 2,6-Dinitro-4-(trifluoromethyl)benzamide is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity.
属性
CAS 编号 |
65517-11-5 |
|---|---|
分子式 |
C8H4F3N3O5 |
分子量 |
279.13 g/mol |
IUPAC 名称 |
2,6-dinitro-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H4F3N3O5/c9-8(10,11)3-1-4(13(16)17)6(7(12)15)5(2-3)14(18)19/h1-2H,(H2,12,15) |
InChI 键 |
FLLULEVATOIQCT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


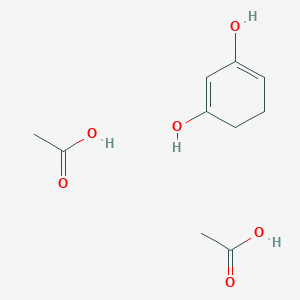


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
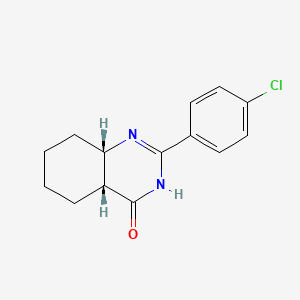
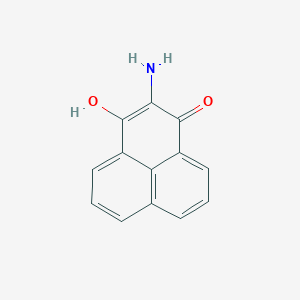
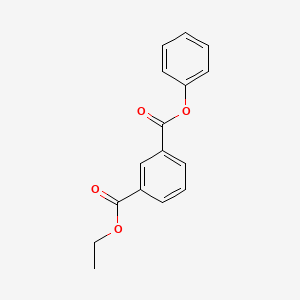

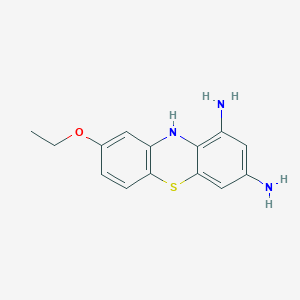

![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)


